molecular formula C21H18ClN3O7S B1200260 Cefoxazole CAS No. 36920-48-6

Cefoxazole

Cat. No. B1200260
CAS RN: 36920-48-6
M. Wt: 491.9 g/mol
InChI Key: OCLRGULJISNUQS-OXQOHEQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefoxazole is a semi-synthetic, first-generation cephalosporin with bactericidal activity against penicillin-resistant strains of S. aureus.

Scientific Research Applications

Antimicrobial Activity in Various Environments

Cefoxazole, as part of the cephalosporin group, demonstrates significant antimicrobial activity. Studies have shown its efficacy in various environments. For instance, its presence in sewage treatment plants and its impact on antibiotic resistance in commensal bacteria from aquaculture ecosystems have been explored. Lindberg et al. (2005) investigated the presence of several antibiotics, including cephalosporins, in Swedish sewage treatment plants, highlighting their environmental presence and potential impact on antibiotic resistance patterns (Lindberg, Wennberg, Johansson, Tysklind, & Andersson, 2005). Huang et al. (2015) characterized antibiotic-resistant commensal bacteria in an aquaculture ecosystem, underscoring the influence of antibiotics like cephalosporins in such settings (Huang, Zhang, Tiu, & Wang, 2015).

Drug-Drug Interactions and Synergistic Effects

Cefoxazole's interactions with other drugs and its role in combination therapies have been a subject of research. For instance, the combination of cefoxazole with other drugs like trimethoprim has been studied for its synergistic effects. Minato et al. (2018) explored the synergistic antimicrobial effects of trimethoprim and sulfamethoxazole, a combination that includes cephalosporins like cefoxazole, in treating various infections (Minato, Dawadi, Kordus, Sivanandam, Aldrich, & Baughn, 2018).

Environmental Impact and Degradation

The environmental impact of cefoxazole, particularly its degradation and transformation in various ecosystems, has been a significant area of research. Wang and Wang (2018) reviewed the microbial degradation of sulfamethoxazole, a closely related compound, highlighting the environmental impact of such antibiotics (Wang & Wang, 2018). Additionally, Nödler et al. (2012) studied the microbially mediated abiotic formation of transformation products of sulfamethoxazole under denitrifying conditions, providing insights into its environmental behavior (Nödler, Licha, Barbieri, & Pérez, 2012).

Clinical Applications and Trials

In the clinical setting, the efficacy of cefoxazole in treating various infections has been assessed through numerous trials. Sarashina et al. (2014) conducted a randomized trial comparing cefozopran with cefepime as empirical antibiotic treatment of febrile neutropenia in pediatric cancer patients, an area where cefoxazole's efficacy can be extrapolated (Sarashina, Kobayashi, Yoshida, Toriumi, Suzuki, Sano, & Azuma, 2014).

Impact on Public Health and Environment

Research has also focused on the broader implications of cefoxazole use, particularly concerning public health and environmental safety. Brain et al. (2008) investigated the herbicidal effects of sulfamethoxazole, a sulfonamide antibiotic like cefoxazole, on Lemna gibba, using p-aminobenzoic acid as a biomarker. This study provides insights into the potential nontarget effects of such antibiotics on aquatic plants (Brain, Ramirez, Fulton, Chambliss, & Brooks, 2008).

properties

CAS RN

36920-48-6

Product Name

Cefoxazole

Molecular Formula

C21H18ClN3O7S

Molecular Weight

491.9 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C21H18ClN3O7S/c1-9-14(15(24-32-9)12-5-3-4-6-13(12)22)18(27)23-16-19(28)25-17(21(29)30)11(7-31-10(2)26)8-33-20(16)25/h3-6,16,20H,7-8H2,1-2H3,(H,23,27)(H,29,30)/t16-,20-/m1/s1

InChI Key

OCLRGULJISNUQS-OXQOHEQNSA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O

Other CAS RN

36920-48-6

synonyms

cephoxazole

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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